N-(benzyloxy)heptan-1-amine
Overview
Description
“N-(benzyloxy)heptan-1-amine” is a compound that belongs to the class of organic compounds known as amines. Amines are organic compounds that contain nitrogen as the key atom . The compound is a derivative of ammonia in which one, two, or all three hydrogen atoms are replaced by hydrocarbon groups .
Synthesis Analysis
The synthesis of amines like “this compound” often involves alkylation and acylation reactions . Alkylation involves the reaction of amines with a primary alkyl halide, while acylation involves a nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .Molecular Structure Analysis
The molecular structure of “this compound” consists of a nitrogen atom bonded to a heptane chain and a benzyloxy group . The molecular formula is C7H17N .Chemical Reactions Analysis
Amines like “this compound” can undergo a variety of chemical reactions. For instance, they can be alkylated by reaction with a primary alkyl halide . They can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .Scientific Research Applications
Synthesis of Novel Compounds
N-(benzyloxy)heptan-1-amine serves as a key intermediate in the synthesis of novel compounds, such as conformationally locked carbocyclic nucleosides, which are significant for their potential applications in medicinal chemistry. For instance, it has been utilized in the preparation of novel thymine derivatives and chloropurine analogues through a series of reactions involving amine functionalization and cyclization processes (Hřebabecký et al., 2006).
Dendritic Construction
The molecule is instrumental in the development of dendritic architectures, acting as a building block for the synthesis of 1 → 3 C-branched, isocyanate-based monomers. These monomers are pivotal for creating dendritic structures that are important in material science and nanotechnology due to their unique properties and potential applications in drug delivery systems and as novel materials (Newkome et al., 1998).
Catalysis and Organic Reactions
This compound derivatives have found applications in catalysis, specifically in reductive amination reactions using molecular hydrogen. These processes are crucial for the sustainable production of various amines, which are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The development of efficient and selective catalysts for these reactions is a significant area of research, contributing to the advancement of green chemistry and sustainable industrial processes (Murugesan et al., 2020).
Mechanism of Action
Target of Action
N-(Benzyloxy)heptan-1-amine is a complex organic compound. It’s important to note that the targets of a compound can vary widely depending on the specific biochemical context in which it is used .
Mode of Action
It is known that amines can interact with various biological targets through mechanisms such as hydrogen bonding, ionic interactions, and van der waals forces . These interactions can lead to changes in the conformation and function of the target molecules .
Biochemical Pathways
Amines are known to play crucial roles in various biochemical pathways, including neurotransmission, protein synthesis, and metabolic processes .
Pharmacokinetics
The pharmacokinetic properties of a compound can greatly influence its bioavailability and therapeutic efficacy .
Result of Action
Amines can have a wide range of effects at the molecular and cellular level, depending on their specific targets and the context in which they are used .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules . .
Properties
IUPAC Name |
N-phenylmethoxyheptan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO/c1-2-3-4-5-9-12-15-16-13-14-10-7-6-8-11-14/h6-8,10-11,15H,2-5,9,12-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHCLVGDXHXJUJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCNOCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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